(S)-4-Boc-硫代吗啉-3-羧酸

描述

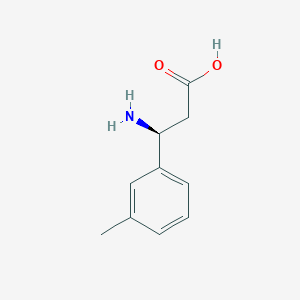

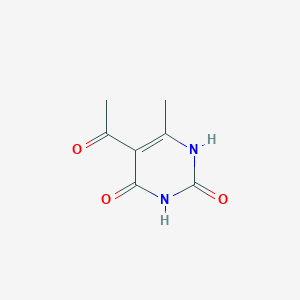

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a sulfur-containing cyclic compound that is related to the family of thiomorpholine carboxylic acids. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect amines.

Synthesis Analysis

The synthesis of optically active thiomorpholine carboxylic acids, such as (S)-4-Boc-thiomorpholine-3-carboxylic acid, can be achieved through the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol . Additionally, the synthesis of related compounds, such as N-Boc-morpholine-2-carboxylic acids, has been reported using enzyme-catalyzed kinetic resolution, which could potentially be adapted for the synthesis of (S)-4-Boc-thiomorpholine-3-carboxylic acid .

Molecular Structure Analysis

While the specific molecular structure analysis of (S)-4-Boc-thiomorpholine-3-carboxylic acid is not provided, related compounds have been studied using various spectroscopic techniques and density functional theory (DFT) . These methods can be applied to determine the structure and electronic properties of (S)-4-Boc-thiomorpholine-3-carboxylic acid, including its conformation and stereochemistry.

Chemical Reactions Analysis

Thiomorpholine derivatives can participate in a variety of chemical reactions. For instance, thiomorpholine 1,1-dioxides can be prepared through a double Michael addition reaction . This type of reactivity could potentially be explored with (S)-4-Boc-thiomorpholine-3-carboxylic acid to synthesize novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-Boc-thiomorpholine-3-carboxylic acid would likely include its solubility, melting point, and stability under various conditions. These properties are important for handling the compound and for its application in further chemical reactions. The related compound 1,4-thiomorpholine-3,5-dicarboxylic acid was identified in bovine brain, suggesting that thiomorpholine derivatives may have biological relevance .

科学研究应用

在药物化学中的合成和应用

- (S)-4-Boc-硫代吗啉-3-羧酸及其衍生物用于合成各种生物活性分子。它们在药物化学中特别有价值,作为构建模块来创建具有潜在治疗应用的化合物。例如,由硫代吗啉衍生物合成的桥连双环硫代吗啉显示出有趣的生物学特征,其中一些已进入临床试验 (Walker 和 Rogier,2013)。

抗菌活性

- 硫代吗啉衍生物(可以使用像 (S)-4-Boc-硫代吗啉-3-羧酸这样的化合物合成)已被测试其抗菌活性。这些研究对于开发新的、有效的和更安全的抗菌剂至关重要 (Kardile 和 Kalyane,2010)。

催化和绿色化学

- 在绿色化学的背景下,硫代吗啉衍生物使用环保的催化剂体系制备。例如,硼酸/甘油已被用作合成硫代吗啉 1,1-二氧化物的有效催化剂,表明了可持续和毒性较小的合成方法的潜力 (Halimehjnai 等人,2013)。

对映选择性合成

- 与 (S)-4-Boc-硫代吗啉-3-羧酸密切相关的 (R)-和 (S)-N-Boc-吗啉-2-羧酸的对映选择性合成已经使用酶催化的动力学拆分实现。该方法对于生产手性纯化合物很重要,这在药理活性分子的合成中至关重要 (Fish 等人,2009)。

高分子负载合成

- 吗啉和硫代吗啉-3-羧酸衍生物的高分子负载合成证明了这些化合物固相化学的多功能性,可以有效生产各种衍生物 (Králová 等人,2017)。

药物化学中的新型构建模块

- 由 (S)-4-Boc-硫代吗啉-3-羧酸等化合物制备的新型桥连双环硫代吗啉被探索作为药物化学中的构建模块。它们独特的结构为开发新类治疗剂提供了机会 (Walker 和 Rogier,2013)。

属性

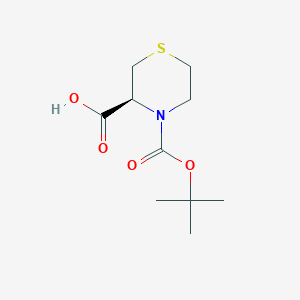

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIKDIZNAGMFK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCSC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192534 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Boc-thiomorpholine-3-carboxylic acid | |

CAS RN |

1187929-84-5 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。